4-tert-Butyl-1,3-oxazole-2-carbaldehyde 4-tert-Butyl-1,3-oxazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1554112-75-2
VCID: VC4364819
InChI: InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
SMILES: CC(C)(C)C1=COC(=N1)C=O
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

4-tert-Butyl-1,3-oxazole-2-carbaldehyde

CAS No.: 1554112-75-2

Cat. No.: VC4364819

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

4-tert-Butyl-1,3-oxazole-2-carbaldehyde - 1554112-75-2

Specification

CAS No. 1554112-75-2
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name 4-tert-butyl-1,3-oxazole-2-carbaldehyde
Standard InChI InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
Standard InChI Key FTTBGIMRQZUHII-UHFFFAOYSA-N
SMILES CC(C)(C)C1=COC(=N1)C=O

Introduction

4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the oxazole family. It features a five-membered ring structure containing nitrogen and oxygen atoms, with a tert-butyl group at the 4-position and an aldehyde functional group at the 2-position . This compound is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry, particularly because oxazoles exhibit diverse biological activities.

Synthesis and Preparation

The synthesis of 4-tert-Butyl-1,3-oxazole-2-carbaldehyde typically involves cyclization reactions using suitable precursors. Industrial methods may employ catalysts and continuous flow systems to enhance efficiency and yield. The specific conditions for these reactions require careful control to optimize purity and yield.

Biological Activities:

  • Ongoing research suggests that compounds with similar structures to 4-tert-Butyl-1,3-oxazole-2-carbaldehyde may exhibit antimicrobial and anticancer properties, indicating potential therapeutic applications.

  • The oxazole ring can facilitate binding to biological targets such as enzymes or receptors due to its electron-rich nature.

Chemical Reactions:

  • The compound can participate in various chemical reactions due to its functional groups. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Hazard Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

  • Precautionary Statements: Include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Data Table: Chemical and Safety Information

PropertyDescription
Molecular FormulaNot explicitly provided
InChI Code1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
InChI KeyFTTBGIMRQZUHII-UHFFFAOYSA-N
Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

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